Inosine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

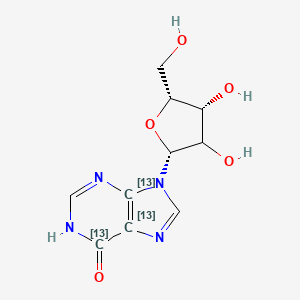

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O5 |

|---|---|

Molecular Weight |

271.20 g/mol |

IUPAC Name |

9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1 |

InChI Key |

UGQMRVRMYYASKQ-QWHLKXJTSA-N |

Isomeric SMILES |

C1=N[13C]2=[13C]([13C](=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Inosine-13C3 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-13C3 is a stable isotope-labeled form of inosine, a naturally occurring purine nucleoside. It is a valuable tool in pharmacokinetic and metabolic research, serving as a tracer and an internal standard for quantitative analyses. This guide provides an in-depth overview of this compound, its chemical properties, its role in metabolic tracing, relevant signaling pathways, and experimental considerations.

Stable heavy isotopes of elements like carbon are incorporated into drug molecules to serve as tracers for quantification during drug development.[1] this compound, specifically, is a 13C-labeled Inosine utilized in pharmacokinetic studies.[1]

Chemical Properties of this compound

This compound is structurally identical to inosine, with the exception of three carbon atoms being replaced by the 13C isotope. This isotopic labeling does not significantly alter its chemical behavior but allows for its differentiation from endogenous inosine in biological samples using mass spectrometry.

| Property | Value | Reference |

| Chemical Name | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-4,5,6-13C3 | Simson Pharma Limited |

| Molecular Formula | C7(13C)3H12N4O5 | Axios Research |

| Molecular Weight | 271.21 g/mol | Axios Research |

| Appearance | White to Off-white Solid | BOC Sciences |

| Solubility | Soluble in Methanol, Water | BOC Sciences |

| Storage | Store at -20°C | BOC Sciences |

Application in Metabolic and Pharmacokinetic Studies

This compound is primarily used as a tracer to study the metabolic fate of inosine and as an internal standard for its accurate quantification in biological matrices.[1][2] Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics and metabolomics.

Metabolic Tracing

Stable isotope-based metabolomics allows for the detailed investigation of metabolic pathways. Studies using 13C-labeled inosine (such as Inosine-13C5) have demonstrated that the ribose subunit of inosine can be metabolized and enter central carbon metabolic pathways, including the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle.[3] This highlights the role of inosine as a potential alternative carbon source for cellular energy and biosynthesis, particularly in environments with limited glucose.

The general workflow for a metabolic tracing study using this compound involves introducing the labeled compound to a biological system (e.g., cell culture or animal model) and then analyzing the distribution of the 13C label in downstream metabolites over time.

Experimental Workflow: Pharmacokinetic Analysis using LC-MS/MS

The following diagram outlines a typical workflow for a pharmacokinetic study of inosine using this compound as an internal standard.

Caption: A generalized workflow for quantifying inosine in biological samples.

Inosine Signaling Pathways

Inosine exerts its biological effects, including anti-inflammatory, immunomodulatory, and neuroprotective actions, primarily through its interaction with adenosine receptors, particularly the A1 and A2A receptors. Activation of the A2A receptor by inosine leads to downstream signaling cascades involving the production of cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

The following diagram illustrates the signaling pathway initiated by inosine binding to the adenosine A2A receptor.

Caption: Inosine activates the A2A receptor, leading to downstream signaling.

Experimental Protocols

While specific, detailed protocols for this compound are often developed in-house by research laboratories, the following provides a general framework for the quantification of inosine in biological samples using a stable isotope-labeled internal standard.

Sample Preparation for LC-MS/MS Analysis

-

Sample Collection: Collect biological samples (e.g., plasma, cell lysates) and immediately place them on ice to quench metabolic activity.

-

Internal Standard Spiking: Add a known concentration of this compound to each sample. This is a critical step for accurate quantification as it accounts for sample loss during preparation and matrix effects during analysis.

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample). Vortex vigorously.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography mobile phase.

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of inosine.

-

Chromatography: Use a suitable C18 column for reverse-phase chromatography to separate inosine from other components in the sample. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transitions for both endogenous inosine and the this compound internal standard. The specific m/z transitions will need to be optimized for the instrument being used.

Data Analysis

-

Peak Integration: Integrate the peak areas for both the endogenous inosine and the this compound internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of endogenous inosine to the peak area of this compound for each sample.

-

Quantification: Generate a standard curve using known concentrations of unlabeled inosine spiked with the same concentration of this compound as the samples. Plot the peak area ratio against the concentration of the standards. Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the standard curve.

Conclusion

This compound is a powerful tool for researchers in pharmacology, metabolomics, and drug development. Its use as a tracer and internal standard enables the precise and accurate study of inosine's pharmacokinetics and metabolic pathways. Understanding its chemical properties and employing robust experimental protocols are key to leveraging the full potential of this stable isotope-labeled compound in advancing scientific knowledge.

References

An In-Depth Technical Guide to the Synthesis and Purification of Inosine-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Inosine-13C3, a stable isotope-labeled version of the naturally occurring purine nucleoside, inosine. The incorporation of carbon-13 isotopes into the inosine molecule allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide details both chemical and enzymatic synthesis approaches, purification protocols, and provides insights into its application in metabolic flux analysis and signaling pathway studies.

Synthesis of this compound

The introduction of three carbon-13 atoms into the inosine structure can be achieved through either chemical synthesis or enzymatic pathways. The choice of method often depends on the desired labeling pattern, required yield, and available resources.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce isotopes at specific positions within the purine ring of inosine. A common strategy involves the construction of the purine ring from smaller, isotopically labeled precursors.

Experimental Protocol: A General Approach for 8-13C-Purine Nucleoside Synthesis

This protocol outlines a general strategy for the synthesis of 8-¹³C labeled purine nucleosides, which can be adapted for this compound.

-

Preparation of Labeled Formic Acid: The synthesis typically starts with a commercially available ¹³C-labeled precursor, such as ¹³C-formic acid.

-

Ring Closure: The labeled formic acid is used in a cyclization reaction with a suitable pyrimidine derivative to form the imidazole ring of the purine structure. This step introduces the ¹³C at the C8 position.

-

Glycosylation: The resulting ¹³C-labeled hypoxanthine base is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst to form the nucleoside.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final Inosine-13C product.

Quantitative Data for a Representative Chemical Synthesis of Labeled Nucleosides

| Parameter | Value | Reference |

| Starting Material | 4,5,6-triaminopyrimidine and ¹³C-formic acid | N/A |

| Overall Yield | 29-37% | N/A |

| Purity | >98% (after purification) | N/A |

Note: Specific yield and purity for this compound may vary depending on the exact reaction conditions and purification methods employed.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and often more efficient route to labeled nucleosides. Purine nucleoside phosphorylase (PNP) is a key enzyme in this process.[1][2][3][4][5]

Experimental Protocol: Enzymatic Synthesis of Inosine-13C using Purine Nucleoside Phosphorylase (PNP)

This protocol describes the synthesis of ¹³C-labeled inosine using a ¹³C-labeled ribose donor and a hypoxanthine base, catalyzed by PNP.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.5), a ¹³C-labeled ribose donor (e.g., [U-¹³C5]-ribose-1-phosphate), hypoxanthine, and purine nucleoside phosphorylase (PNP).

-

Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme (typically 37-50°C) for a sufficient period (e.g., 2-24 hours) to allow for the enzymatic conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of substrates to the desired product.

-

Enzyme Inactivation and Product Isolation: Once the reaction is complete, the enzyme is inactivated (e.g., by heat treatment), and the product is isolated from the reaction mixture.

Quantitative Data for a Representative Enzymatic Synthesis of Nucleosides

| Parameter | Value | Reference |

| Enzyme | Purine Nucleoside Phosphorylase (PNP) | |

| Substrates | ¹³C-labeled ribose donor, Hypoxanthine | |

| Conversion Yield | >90% | |

| Purity | High (requires purification) | N/A |

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and any residual enzyme from the synthesis mixture. High-Performance Liquid Chromatography (HPLC) is the most common method for achieving high purity.

Experimental Protocol: HPLC Purification of this compound

-

Column Selection: A reverse-phase C18 column is typically used for the separation of nucleosides.

-

Mobile Phase: A gradient of a polar solvent (e.g., water or ammonium acetate buffer) and a less polar organic solvent (e.g., methanol or acetonitrile) is employed to elute the compounds from the column. A typical starting condition could be 100% aqueous buffer, with a linear gradient to an increasing concentration of the organic solvent.

-

Detection: The elution of the compounds is monitored using a UV detector, typically at a wavelength of 254 nm.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Solvent Evaporation and Product Recovery: The collected fractions are pooled, and the solvent is removed under vacuum to yield the purified this compound.

Characterization Data for Inosine

| Technique | Observed Data | Reference |

| ¹H NMR (500 MHz, H₂O) | Chemical shifts (ppm): 8.3 (s, 1H), 8.1 (s, 1H), 6.1 (d, 1H), 4.6 (t, 1H), 4.2 (t, 1H), 4.0 (m, 1H), 3.8 (dd, 1H), 3.7 (dd, 1H) | |

| ¹³C NMR (D₂O) | Chemical shifts (ppm) for the purine ring can be expected to be similar to unlabeled inosine, with characteristic splitting patterns due to ¹³C-¹³C coupling if adjacent carbons are labeled. | |

| Mass Spectrometry (ESI-MS) | m/z: 272.2 [M+H]⁺ for Inosine-¹³C₃ | N/A |

Applications and Experimental Workflows

Metabolic Flux Analysis

This compound is a valuable tracer for metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic pathways in living cells.

Experimental Workflow for ¹³C-Metabolic Flux Analysis using this compound

Inosine Signaling Pathways

Inosine plays a role in various signaling pathways, primarily through its interaction with adenosine receptors. Understanding these pathways is crucial for drug development and disease research.

Inosine Metabolism and Degradation Pathway

The following diagram illustrates the metabolic pathway of inosine generation from adenosine and its subsequent degradation.

Inosine Signaling via the Adenosine A2A Receptor

Inosine can act as an agonist at adenosine A2A receptors, initiating a downstream signaling cascade.

Conclusion

The synthesis and purification of this compound are critical for advancing research in metabolism and drug development. This guide provides a foundational understanding of the key methodologies and their applications. The detailed protocols and workflow diagrams serve as a practical resource for researchers and scientists in this field. The use of stable isotope-labeled compounds like this compound will continue to be instrumental in elucidating complex biological processes and in the development of novel therapeutics.

References

The Biological Role of Inosine in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine, a purine nucleoside, has long been considered a simple intermediate in purine metabolism. However, a growing body of evidence reveals its multifaceted role as a critical bioactive molecule and signaling messenger.[1][2] It is intrinsically linked to fundamental cellular processes including energy metabolism, nucleic acid synthesis, and post-transcriptional regulation.[3] Furthermore, inosine demonstrates significant immunomodulatory and neuroprotective functions, often acting through adenosine receptors.[1] Recent discoveries have also highlighted its production by gut microbiota and its subsequent impact on host immunity, particularly in the context of anti-tumor responses. This technical guide provides an in-depth exploration of the core biological roles of inosine in cellular metabolism, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Inosine in Core Metabolic Pathways

Inosine occupies a central crossroads in purine metabolism, linking anabolic (synthesis) and catabolic (degradation) pathways. Its intracellular concentration is tightly regulated by the coordinated action of several key enzymes.

Formation of Inosine

Inosine is generated through three primary enzymatic reactions:

-

Deamination of Adenosine: The most significant source of inosine is the irreversible deamination of adenosine, a reaction catalyzed by Adenosine Deaminase (ADA) . This conversion occurs both intracellularly and extracellularly.

-

Dephosphorylation of Inosine Monophosphate (IMP): Inosine can be formed from IMP, the first fully formed purine nucleotide in the de novo synthesis pathway, through the action of 5'-nucleotidases .

-

Salvage Pathway: The enzyme Purine Nucleoside Phosphorylase (PNP) can catalyze the reversible reaction between hypoxanthine and ribose-1-phosphate to form inosine.

Catabolism of Inosine

Once formed, inosine is primarily catabolized by Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to release hypoxanthine and ribose-1-phosphate. Hypoxanthine is then further oxidized by xanthine oxidase to xanthine and finally to uric acid, the end product of purine metabolism in humans.

Role in Energy Metabolism

As a precursor to purine nucleotides, inosine is indirectly vital for cellular energy. Inosine Monophosphate (IMP) serves as the branch point for the synthesis of both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP). These are subsequently phosphorylated to form ATP and GTP, the primary energy currencies of the cell. In certain contexts, such as supporting CD8+ T-cell function, inosine can also serve as an alternative carbon source, feeding into the pentose phosphate pathway.

Diagram: Central Role of Inosine in Purine Metabolism

Inosine as a Signaling Molecule

Beyond its metabolic roles, inosine functions as a signaling molecule, primarily by interacting with adenosine receptors, which are G-protein coupled receptors (GPCRs). Although it has a lower affinity than adenosine, its significantly longer half-life (~15 hours for inosine vs. <10 seconds for adenosine) allows for more sustained signaling.

Interaction with Adenosine A2A Receptors

A substantial body of evidence points to the adenosine A2A receptor (A2AR) as a key mediator of inosine's effects, particularly in the immune and nervous systems. Inosine has been demonstrated to be a functional agonist at the A2AR, capable of stimulating downstream signaling cascades.

Activation of the A2AR, which is coupled to a stimulatory G-protein (Gαs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors, such as the Extracellular signal-Regulated Kinase (ERK) pathway.

Immunomodulatory and Neuroprotective Signaling

-

Immunomodulation: Inosine's signaling via the A2AR is crucial for its anti-inflammatory and immunomodulatory properties. It can suppress the production of pro-inflammatory cytokines and regulate T-cell responses. For instance, microbiota-derived inosine enhances the efficacy of cancer immunotherapy through A2AR signaling on T-cells.

-

Neuroprotection: In the central nervous system, inosine signaling has been linked to neuroprotection and axonal regeneration. It can suppress neuroinflammation, reduce oxidative stress, and promote neuronal viability, potentially through the modulation of A2AR expression and downstream pathways like ERK.

Diagram: Inosine Signaling via the A2A Receptor

Quantitative Data Summary

This section summarizes key quantitative parameters related to inosine metabolism and concentration.

Table 1: Kinetic Parameters of Key Inosine-Metabolizing Enzymes

| Enzyme | Substrate | Organism/Tissue | K_m (µM) | V_max | Reference(s) |

| Adenosine Deaminase (ADA) | Adenosine | Human Lymphocytes | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | |

| Adenosine | Bovine Calf Intestine | 26.1 - 29.3 | 1.27 µmol/min/unit | ||

| Adenosine | (General) | 37.6 | 15.7 µM min⁻¹ | ||

| Purine Nucleoside Phosphorylase (PNP) | Inosine | Bovine Spleen | - | Turnover: 1.3 x 10⁻⁴ s⁻¹ (hydrolysis) | |

| 5'-Nucleotidase (cytoplasmic) | IMP | Human Placenta | 30 | Relative Vmax < AMP | |

| AMP | Human Placenta | 18 | - |

Table 2: Reported Concentrations of Inosine in Biological Samples

| Sample Type | Condition | Organism | Concentration Range | Reference(s) |

| Human Plasma | Healthy | Human | 0.0 - 15.1 µM | |

| Healthy (after oral dose) | Human | Baseline increased 1.26-fold | ||

| Ischemic Heart Disease | Human | 0.25 - 5 µg/mL (~0.93 - 18.6 µM) | ||

| Human Cerebrospinal Fluid (CSF) | Normal | Human | ~1-2 µM | |

| After Hypoxia | Human | Significant increase | ||

| Rat Tissue | Striatum (Normal) | Rat | ~1-2 nmol/g | |

| Striatum (Ischemia) | Rat | ~12 nmol/g | ||

| Kidney (Normal) | Rat | ~0.3 nmol/g | ||

| Kidney (Ischemia) | Rat | ~3.5 nmol/g | ||

| mRNA (as IMP) | Brain | Mammalian | 1 per 17,000 ribonucleotides |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of inosine's biological roles.

Quantification of Inosine by HPLC-MS/MS

This protocol describes a method for the sensitive and accurate measurement of inosine in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- To 250 µL of human plasma, add an internal standard (e.g., lamivudine).

- Add 250 µL of 4.25% phosphoric acid solution and vortex to mix. This deproteinates the sample.

- Activate an HLB (Hydrophilic-Lipophilic Balance) SPE column according to the manufacturer's instructions.

- Load the mixed sample onto the activated SPE column.

- Wash the column to remove interfering substances.

- Elute inosine and the internal standard with 1 mL of the mobile phase solution.

- Collect the eluant and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

- Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Analysis:

- Chromatography: Use a C18 column (e.g., monolithic C18) with a gradient mobile phase, such as methanol and 0.1% trifluoroacetic acid in water.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Detection: Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for inosine (e.g., m/z 269.1 → 137.1) and the internal standard.

3. Quantification:

- Generate a standard curve by spiking blank plasma with known concentrations of inosine (e.g., 28.5 to 912.0 ng/mL).

- Calculate the ratio of the peak area of inosine to the peak area of the internal standard.

- Determine the concentration of inosine in unknown samples by interpolating from the standard curve.

Diagram: Workflow for Inosine Quantification

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This colorimetric assay measures PNP activity by quantifying the formation of uric acid from the PNP-catalyzed breakdown of inosine.

1. Reagent Preparation:

- PNP Assay Buffer: Prepare a 1X working solution from a 10X stock.

- Developer Mix: Reconstitute the developer enzyme mix, which contains xanthine oxidase, in the assay buffer.

- Inosine Substrate: Prepare a stock solution of inosine.

- Sample Preparation: Homogenize cells or tissues (e.g., 10-100 mg) in ice-cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant (lysate).

2. Assay Procedure (96-well plate format):

- Standard Curve: Prepare a hypoxanthine or uric acid standard curve according to the kit manufacturer's instructions.

- Sample Wells: Add 2-50 µL of sample lysate to each well. Adjust the final volume to 50 µL with PNP Assay Buffer.

- Background Control Wells: For each sample, prepare a parallel well containing the sample lysate but use a reaction mix without the inosine substrate to measure background from endogenous hypoxanthine/xanthine.

- Reaction Mix Preparation: Prepare a master mix containing PNP Assay Buffer, Developer Mix, and Inosine Substrate.

- Initiate Reaction: Add 50 µL of the Reaction Mix to each sample and standard well.

- Incubation & Measurement: Incubate the plate at room temperature (or 37°C, depending on the protocol) and measure the absorbance at 293 nm in kinetic mode for at least 30 minutes.

3. Calculation:

- Determine the rate of change in absorbance (ΔOD/min).

- Subtract the rate of the background control from the sample rate.

- Calculate the PNP activity using the standard curve, expressed as µmol/min/mg of protein (U/mg).

Inosine-Induced cAMP Production Assay (ELISA)

This protocol outlines a competitive ELISA for measuring intracellular cAMP levels following cell stimulation with inosine.

1. Cell Culture and Stimulation:

- Plate cells (e.g., HEK293 cells stably expressing the A2A receptor) in multi-well plates and grow to desired confluency.

- Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 100 µM) for a short period (e.g., 10-20 minutes) to prevent cAMP degradation.

- Stimulate cells with varying concentrations of inosine (e.g., 1 µM to 1 mM) for a defined period (e.g., 10-30 minutes) at 37°C.

2. Cell Lysis:

- Aspirate the stimulation medium.

- Lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl) to each well and incubate for 10-20 minutes at room temperature.

3. Competitive ELISA Procedure:

- Sample Preparation: If necessary, acetylate samples and standards using the provided reagents to increase assay sensitivity.

- Standard Curve: Prepare a cAMP standard curve according to the kit manufacturer's protocol.

- Assay Plate: Add 50 µL of standards and cell lysates to the appropriate wells of the anti-Rabbit IgG coated plate.

- Add Reagents: Add 25 µL of Peroxidase-cAMP Tracer and 50 µL of Rabbit Anti-cAMP Antibody to each well.

- Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

- Washing: Wash the plate 5 times with 1X Wash Buffer.

- Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 5-20 minutes at room temperature.

- Stop Reaction: Add 100 µL of Stop Solution to each well.

- Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the cAMP concentration.

4. Data Analysis:

- Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.

- Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.

Analysis of ERK Phosphorylation by Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK) as a downstream marker of inosine-induced A2AR signaling.

1. Cell Treatment and Lysis:

- Culture cells to ~80-90% confluency. For optimal results, serum-starve the cells for several hours or overnight to reduce basal ERK phosphorylation.

- Treat cells with inosine at various concentrations and time points. Include positive (e.g., EGF) and negative (vehicle) controls.

- After treatment, place plates on ice and wash cells twice with ice-cold PBS.

- Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

- Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

2. Protein Quantification and Sample Preparation:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

- Normalize all samples to the same protein concentration with lysis buffer.

- Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

3. SDS-PAGE and Western Blot:

- Load samples onto an SDS-PAGE gel (e.g., 10-12%) and perform electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p44/42 MAPK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

- Washing: Wash the membrane three times for 5-10 minutes each with TBST.

- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again as above. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

4. Stripping and Re-probing for Total ERK:

- To normalize for protein loading, strip the membrane using a mild stripping buffer.

- Re-block the membrane and probe with a primary antibody for total ERK1/2.

- Repeat the secondary antibody and detection steps.

5. Densitometry Analysis:

- Quantify the band intensities for both p-ERK and total ERK using densitometry software.

- Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.

Conclusion and Future Directions

Inosine is a pleiotropic molecule with fundamental roles that extend far beyond its classical designation as a metabolic intermediate. It is a key regulator of purine homeostasis, a signaling molecule with potent immunomodulatory and neuroprotective effects, and a substrate for cellular energy. The discovery of its production by the gut microbiota and its role in cancer immunotherapy has opened new avenues for therapeutic exploration.

Future research should focus on further elucidating the specific molecular mechanisms of inosine signaling, including the potential for biased agonism at adenosine receptors and the existence of novel, inosine-specific receptors. A deeper understanding of how inosine levels are regulated in different tissues and pathological states will be critical for harnessing its therapeutic potential. The continued development of robust analytical methods and targeted in vivo studies will be essential to translate our growing knowledge of inosine biology into innovative strategies for treating a wide range of human diseases.

References

- 1. Human placental cytoplasmic 5'-nucleotidase. Kinetic properties and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monovalent cation activation and kinetic mechanism of inosine 5'-monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMP-GMP specific cytosolic 5'-nucleotidase regulates nucleotide pool and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Inosine-¹³C₃ as a Tracer in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C), researchers can track the fate of these molecules and their constituent atoms as they are transformed by cellular machinery. This provides unparalleled insights into metabolic fluxes, pathway activities, and nutrient utilization under various physiological and pathological conditions.

Inosine, a naturally occurring purine nucleoside, plays a central role in purine metabolism and can serve as an alternative carbon source in certain cellular contexts.[1][2] The use of Inosine labeled with ¹³C at specific positions (Inosine-¹³C₃) offers a powerful method to probe key metabolic pathways, including the Pentose Phosphate Pathway (PPP), de novo nucleotide synthesis, and central carbon metabolism. This technical guide provides an in-depth overview of the principles, experimental protocols, data analysis, and applications of Inosine-¹³C₃ as a metabolic tracer.

Core Principles of Inosine-¹³C₃ Tracing

Inosine is metabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate.[1] When using Inosine labeled with ¹³C on the ribose moiety (e.g., [1',2',3',4',5'-¹³C₅]inosine), the ¹³C atoms are primarily channeled into the pentose phosphate pathway and glycolysis. This allows for the detailed investigation of these pathways' dynamics. Conversely, labeling the purine ring of inosine would enable tracing of the purine salvage pathway and its contributions to the nucleotide pool.

The choice of Inosine-¹³C₃ isotopologue is therefore critical and depends on the specific metabolic pathway under investigation. The most common application involves tracing the ribose component to understand how cells utilize alternative carbon sources, particularly under nutrient-stressed conditions like glucose deprivation.[1]

Key Metabolic Pathways Traced by Inosine-¹³C₃

Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic route for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[3] By supplying ¹³C-ribose-labeled inosine, the incorporation of ¹³C into PPP intermediates such as ribose-5-phosphate (R5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P) can be quantified, providing a measure of PPP flux.

Purine Nucleotide Synthesis

Inosine can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Tracing with inosine labeled on the purine ring allows for the quantification of the salvage pathway's contribution to the total purine nucleotide pool, in contrast to the de novo synthesis pathway.

Experimental Protocols

A generalized workflow for an Inosine-¹³C₃ tracer experiment is outlined below. It is crucial to optimize specific parameters such as tracer concentration and incubation time for each experimental system.

Cell Culture and Tracer Incubation

-

Cell Seeding: Plate cells at a density that will achieve approximately 85% confluency at the time of metabolite extraction.

-

Tracer Medium Preparation: Prepare culture medium containing the desired concentration of Inosine-¹³C₃. The optimal concentration should be determined empirically but often ranges from 50 to 200 µM. Ensure the medium is pre-warmed to 37°C.

-

Incubation:

-

For steady-state analysis , incubate cells with the tracer medium for a period sufficient to achieve isotopic equilibrium in the metabolites of interest. This is typically in the range of 6 to 24 hours.

-

For dynamic labeling (flux analysis) , a time-course experiment is required. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) after introducing the tracer.

-

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to prevent alterations in metabolite levels during sample processing.

-

Quenching: Aspirate the tracer medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching/extraction solution, such as 80% methanol or a mixture of acetonitrile/methanol/water, directly to the culture plate on dry ice.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.

-

Extraction:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites. The pellet can be retained for protein or non-polar metabolite analysis.

-

Dry the supernatant using a vacuum concentrator.

-

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying ¹³C-labeled metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Chromatographic Separation: Employ a chromatographic method that provides good separation of the target metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.

-

Mass Spectrometry:

-

Use a high-resolution mass spectrometer capable of resolving the different mass isotopologues of each metabolite.

-

Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for each metabolite of interest, including all possible ¹³C-labeled isotopologues.

-

Data Presentation and Analysis

Mass Isotopomer Distribution (MID) Analysis

The raw data from the LC-MS/MS analysis consists of peak areas for each mass isotopologue of a given metabolite. This data is used to calculate the Mass Isotopomer Distribution (MID), which is the fractional abundance of each isotopologue.

Correction for Natural ¹³C Abundance: It is essential to correct the raw MID data for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes. Several software packages are available for this correction, such as IsoCor.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from an Inosine-¹³C₃ tracing experiment.

Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Ribose-5-Phosphate | ||||||

| Sedoheptulose-7-Phosphate | ||||||

| Erythrose-4-Phosphate | ||||||

| Fructose-6-Phosphate | ||||||

| Glucose-6-Phosphate | ||||||

| (Data represents the percentage of each mass isotopologue after correction for natural abundance. M+n indicates the number of ¹³C atoms incorporated.) |

Table 2: Fractional ¹³C Enrichment in Purine Nucleotides

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Inosine Monophosphate (IMP) | ||||||

| Adenosine Monophosphate (AMP) | ||||||

| Guanosine Monophosphate (GMP) | ||||||

| (Data represents the percentage of each mass isotopologue after correction for natural abundance. M+n indicates the number of ¹³C atoms incorporated.) |

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) uses the corrected MID data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. This requires specialized software and computational expertise.

Software for Data Analysis:

-

PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions): A user-friendly tool for automated extraction and analysis of MIDs from MS data.

-

LS-MIDA (Least Square Mass Isotopomer Analyzer): An open-source software for processing MS data to calculate isotopomer abundances.

-

13CFLUX2: A software suite for ¹³C metabolic flux analysis.

Applications in Research and Drug Development

Elucidating Cancer Metabolism

Cancer cells exhibit altered metabolism to support their rapid proliferation. Inosine-¹³C₃ tracing can be used to:

-

Identify metabolic vulnerabilities in cancer cells, such as their reliance on alternative carbon sources like inosine.

-

Assess the impact of therapeutic agents on specific metabolic pathways.

-

Understand how the tumor microenvironment influences cancer cell metabolism.

Immunology

The metabolic state of immune cells, such as T-cells, is critical for their function. Inosine-¹³C₃ has been used to demonstrate that effector T-cells can utilize inosine to fuel central carbon metabolism and maintain their function in glucose-restricted environments, a finding with implications for cancer immunotherapy.

Neurobiology and Cardiology

While less explored, Inosine-¹³C₃ tracing has potential applications in understanding the metabolism of neuronal and cardiac cells. Inosine has been shown to have neuroprotective and cardioprotective effects, and tracing its metabolic fate in these tissues could provide insights into these mechanisms.

Conclusion

Inosine-¹³C₃ is a versatile and powerful tracer for investigating key metabolic pathways. By carefully designing and executing tracer experiments, and utilizing appropriate data analysis tools, researchers can gain deep insights into cellular metabolism. This knowledge is crucial for advancing our understanding of disease and for the development of novel therapeutic strategies that target metabolic pathways.

References

Understanding the Stability of Inosine-13C3 in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Inosine-13C3 in a typical cell culture environment. Inosine, a naturally occurring purine nucleoside, plays a crucial role in various physiological processes, and its isotopically labeled form, this compound, is a valuable tool in metabolic research and pharmacokinetic studies. Understanding its stability is paramount for the accurate design and interpretation of experiments. This guide details the metabolic fate of this compound, provides experimental protocols for its stability assessment, and visualizes the key biochemical pathways involved.

Quantitative Stability of Inosine in Cell Culture

Inosine is a stable metabolite with a reported half-life of approximately 15 hours in vivo.[1][2] This inherent stability allows for its application in longer-term cell culture experiments. However, its concentration will decrease over time due to cellular uptake and metabolic conversion. The primary route of inosine metabolism is its conversion to hypoxanthine.[3][4]

The following table provides a representative model of this compound degradation and the appearance of its primary labeled metabolite, Hypoxanthine-13C3, over a 48-hour period in a standard cell culture setting. This data is illustrative and actual values may vary depending on the cell line, cell density, and specific culture conditions.

| Time (Hours) | This compound Remaining (%) | Hypoxanthine-13C3 Formed (Relative Abundance) |

| 0 | 100% | 0 |

| 2 | ~92% | Low |

| 4 | ~85% | Low |

| 8 | ~70% | Medium |

| 12 | ~60% | Medium |

| 24 | ~35% | High |

| 48 | ~12% | Very High |

Experimental Protocols for Stability Assessment

To determine the specific stability of this compound in your experimental system, the following protocol for an intracellular stability assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

General Workflow for this compound Stability Assay

The overall workflow involves introducing this compound to the cell culture, collecting samples at various time points, quenching cellular metabolism, extracting metabolites, and analyzing the samples by LC-MS/MS to quantify the remaining this compound and its metabolites.

Caption: A high-level overview of the experimental steps for assessing this compound stability.

Detailed Protocol for Intracellular Stability of this compound

Objective: To quantify the amount of this compound and its labeled metabolites within a specific cell line over time.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol at -40°C or liquid nitrogen)[5]

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

LC-MS/MS system

Procedure:

-

Cell Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to over-confluence during the experiment.

-

Allow cells to adhere and reach a logarithmic growth phase.

-

-

Dosing with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect both the cell pellets and the culture medium.

-

For adherent cells, aspirate the medium and quickly wash the cells with ice-cold PBS to remove extracellular this compound.

-

-

Metabolism Quenching:

-

Immediately after washing, add a pre-chilled quenching solution to the cells to halt all enzymatic activity. Alternatively, flash-freeze the cell pellet in liquid nitrogen. This step is critical to prevent artefactual changes in metabolite levels.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent to the quenched cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex the samples vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated LC-MS/MS method capable of separating and quantifying inosine and its metabolites (e.g., hypoxanthine).

-

Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating these polar compounds.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and its labeled metabolites.

-

-

Data Analysis:

-

Calculate the concentration of this compound and its metabolites at each time point.

-

Determine the rate of degradation and the half-life of this compound in the specific cell line.

-

Metabolic Pathways and Mechanisms of Action

The stability of this compound in cell culture is primarily dictated by its involvement in the purine metabolism pathway. Additionally, inosine can exert biological effects through its interaction with adenosine receptors.

Purine Metabolism: The Degradation Pathway of Inosine

Inosine is a central intermediate in purine metabolism. It is primarily catabolized by the enzyme purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ribose-1-phosphate can then enter the pentose phosphate pathway. Hypoxanthine is further metabolized to xanthine and finally to uric acid. When using this compound, the 13C labels will be incorporated into these downstream metabolites, allowing for metabolic flux analysis.

Caption: The enzymatic conversion of Inosine to Uric Acid in the purine degradation pathway.

Adenosine Receptor Signaling

Inosine can act as an agonist at adenosine receptors, particularly the A2A receptor (A2AR), albeit with a lower affinity than adenosine. Activation of the A2AR, a Gs protein-coupled receptor, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade can influence various cellular processes, including inflammation and immune responses.

Caption: Simplified signaling cascade initiated by inosine binding to the adenosine A2A receptor.

Conclusion

This compound is a relatively stable molecule in cell culture, with its degradation primarily driven by enzymatic conversion within the purine metabolism pathway. Its half-life provides a useful benchmark, but for precise quantitative studies, it is essential to determine its stability within the specific experimental context. The protocols and pathway information provided in this guide offer a robust framework for researchers to accurately assess the stability of this compound, enabling more reliable and reproducible experimental outcomes in the fields of metabolic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

Inosine-13C3: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a naturally occurring purine nucleoside, has garnered significant scientific interest for its multifaceted roles in cellular metabolism, signaling, and its therapeutic potential in a range of pathological conditions. This technical guide provides an in-depth exploration of the mechanism of action of inosine, with a special focus on its isotopically labeled form, Inosine-13C3. As this compound is functionally identical to its unlabeled counterpart, its primary utility lies in its application as a tracer in pharmacokinetic and metabolic flux studies, allowing for precise tracking of its metabolic fate and contribution to various cellular pathways. This document will detail its core mechanisms, provide quantitative data from key studies, outline experimental protocols, and visualize the intricate pathways it modulates.

Core Mechanisms of Action

Inosine exerts its biological effects through several key mechanisms: as a central player in purine metabolism, a signaling molecule that interacts with adenosine receptors, and a modulator of inflammatory and neuronal processes.

Metabolic Integration and Bioenergetic Contribution

Inosine serves as a crucial intermediate in the purine salvage pathway. It is formed from the deamination of adenosine and can be further metabolized to hypoxanthine and subsequently to uric acid, a potent antioxidant.[1][2] The ribose-1-phosphate generated from the phosphorolysis of inosine can enter the pentose phosphate pathway (PPP) and glycolysis, contributing to the cellular energy pool (ATP) and providing precursors for nucleotide biosynthesis.[3] Isotopic labeling with this compound allows for the precise tracing of these carbon atoms through central carbon metabolism, providing quantitative insights into metabolic fluxes in various cell types, including immune and neuronal cells.[3][4]

Adenosine Receptor-Mediated Signaling

Inosine acts as an agonist at adenosine A1 and A2A receptors, initiating downstream signaling cascades that are central to its neuroprotective and immunomodulatory effects. Activation of these G-protein coupled receptors can modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in intracellular second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3). This, in turn, influences the activity of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and mitogen-activated protein kinases (MAPKs).

A key signaling axis influenced by inosine is the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation. By activating this pathway, inosine can lead to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in a variety of cellular processes, including inflammation and apoptosis.

Neuroprotection and Neuronal Regeneration

Inosine has demonstrated significant neuroprotective properties in various models of neurological injury and disease. This is attributed to several factors, including:

-

Antioxidant effects: The metabolic conversion of inosine to uric acid contributes to the scavenging of reactive oxygen species, mitigating oxidative stress.

-

Promotion of axonal outgrowth: Inosine has been shown to stimulate neurite outgrowth and axonal regeneration, a crucial aspect of recovery from neuronal injury.

-

Modulation of neuroinflammation: By suppressing the production of pro-inflammatory cytokines in the central nervous system, inosine can reduce neuronal damage.

Immunomodulation and Anti-inflammatory Effects

Inosine exhibits potent anti-inflammatory and immunomodulatory activities. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in immune cells like macrophages. This effect is mediated, in part, through the activation of adenosine A2A receptors on these cells. Furthermore, inosine can shift the balance from a pro-inflammatory to an anti-inflammatory cytokine profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of inosine.

Table 1: Pharmacokinetic Parameters of Inosine in Rodents (Oral Administration)

| Parameter | Value | Species | Reference |

| Tmax (Time to Peak Concentration) | ~1 hour | Rat | |

| Bioavailability | ~65% | Rat | |

| Metabolism | Primarily to hypoxanthine and uric acid | Rat | |

| Excretion | Mainly via urine as unchanged form and metabolites | Rat |

Table 2: Effect of Inosine on Uric Acid Levels in Parkinson's Disease Patients (SURE-PD Study)

| Treatment Group | Inosine Dosage | Mean Increase in Serum Urate (mg/dL) | Reference |

| Placebo | N/A | No significant change | |

| Mild Urate Elevation | Titrated to 6.1-7.0 mg/dL serum urate | 2.3 | |

| Moderate Urate Elevation | Titrated to 7.1-8.0 mg/dL serum urate | 3.0 |

Table 3: In Vitro Effects of Inosine on Adenosine A2A Receptor Signaling

| Parameter | Inosine EC50 | Cell Line | Reference |

| cAMP Production | 300.7 ± 48.9 µM | HEK293-hA2AR | |

| ERK1/2 Phosphorylation | 89.38 ± 15.12 µM | CHO-hA2AR |

Table 4: Anti-inflammatory Effects of Inosine on Cytokine Production

| Cytokine | Cell Type/Model | Inosine Concentration | % Inhibition | Reference |

| TNF-α | LPS-stimulated murine macrophages | 1 mM | ~70% | |

| IL-1β | LPS-stimulated murine macrophages | 1 mM | ~60% | |

| IL-6 | LPS-stimulated murine macrophages | 1 mM | ~50% | |

| IL-12 | LPS-stimulated murine macrophages | 1 mM | ~80% |

Table 5: Neuroprotective Effects of Inosine in Animal Models

| Animal Model | Inosine Dosage | Duration | Key Finding | Reference |

| Aged Female Rats (Cognitive Decline) | 100 & 200 mg/kg; i.p. | 15 days | Improved learning and memory, reduced oxidative stress | |

| Streptozotocin-induced Alzheimer's Disease (Rats) | 100, 200, & 300 mg/kg; p.o. | 20 days | Dose-dependent improvement in memory and reduction in neuroinflammation | |

| Unilateral Corticospinal Tract Transection (Rats) | Intracortical application | N/A | Stimulated axonal sprouting |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro cAMP Assay for Adenosine A2A Receptor Activation

Objective: To measure the effect of inosine on cyclic AMP (cAMP) production mediated by the adenosine A2A receptor.

Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (HEK293-hA2AR).

Materials:

-

HEK293-hA2AR cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Adenosine 5′ [α,β-methylene] diphosphate

-

Adenosine deaminase (ADA)

-

HEPES buffer

-

Tween 20

-

ATP, GTP, GDP, MgCl2, NaCl

-

Rolipram (a phosphodiesterase inhibitor)

-

Inosine

-

CGS 21680 (a selective A2A receptor agonist, as a positive control)

-

cAMP HTRF assay kit

-

Half-area white plates

Procedure:

-

Culture HEK293-hA2AR cells to confluence.

-

Prepare cell membranes from the cultured cells.

-

Incubate the cell membranes in HBSS containing 50 µM adenosine 5′ [α,β-methylene] diphosphate and 3 U/ml ADA at 37°C for 20 minutes to degrade any endogenous adenosine.

-

Wash the membranes twice with 33mM HEPES containing 0.1% Tween 20.

-

Resuspend the membranes in a stimulation buffer containing 100 µM ATP, 2 µM GTP, 10 µM GDP, 2 µM MgCl2, 150 mM NaCl, 50 µM adenosine 5′ [α,β-methylene] diphosphate, and 50 µM rolipram.

-

Add varying concentrations of inosine (e.g., 0-300 µM) or a fixed concentration of CGS 21680 (e.g., 100 nM) to the membrane suspension in half-area white plates (4.5 µg protein/well).

-

Incubate for 30 minutes at 37°C.

-

Quantify cAMP levels using a cAMP HTRF assay kit according to the manufacturer's instructions.

-

Calculate EC50 values for inosine's effect on cAMP production.

Protocol 2: Western Blot for PI3K/Akt/GSK-3β Pathway Activation

Objective: To assess the effect of inosine on the phosphorylation status of Akt and GSK-3β.

Cell Line: A suitable neuronal or immune cell line (e.g., PC12, RAW 264.7).

Materials:

-

Cell line of interest

-

Cell culture medium

-

Inosine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with varying concentrations of inosine for a specified time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and loading control to normalize the data.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Protocol 3: Stable Isotope-Resolved Metabolomics (SIRM) with this compound

Objective: To trace the metabolic fate of the carbon backbone of inosine in a biological system.

Cell Line: A cell line with active purine metabolism (e.g., activated T cells, neuronal cells).

Materials:

-

Cell line of interest

-

Culture medium (e.g., RPMI 1640)

-

This compound (or other appropriately labeled inosine, such as Inosine-13C5)

-

Ice-cold 0.9% NaCl solution

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Internal standards for quantification

Procedure:

-

Culture cells under the desired experimental conditions.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled inosine.

-

At the end of the incubation, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold 0.9% NaCl.

-

Immediately add the pre-chilled extraction solvent to the cells to extract the metabolites.

-

Scrape the cells and transfer the extract to a microcentrifuge tube.

-

Centrifuge the extract to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the metabolite extract by LC-MS to identify and quantify the mass isotopologues of downstream metabolites (e.g., in the PPP, glycolysis, and TCA cycle).

-

Correct the raw data for the natural abundance of 13C and perform metabolic flux analysis using appropriate software to determine the contribution of inosine to different metabolic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the metabolic effects of this compound.

Caption: Inosine signaling through adenosine A1 and A2A receptors.

Caption: Metabolic pathway of this compound.

Caption: Workflow for this compound metabolic tracing.

Conclusion

Inosine, and its traceable counterpart this compound, is a pleiotropic molecule with significant implications for cellular metabolism, signaling, and therapeutic applications. Its ability to act as an energy substrate, a signaling agonist, a neuroprotective agent, and an immunomodulator underscores its importance in various biological systems. The use of this compound in stable isotope-resolved metabolomics provides a powerful tool for dissecting its metabolic contributions and understanding its mechanism of action with high precision. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore the multifaceted biology of inosine and harness its therapeutic potential. Further research into the detailed molecular interactions and downstream effects of inosine will continue to unveil new avenues for its application in human health and disease.

References

- 1. Item - Pharmacokinetic properties of a novel inosine analog, 4â²-cyano-2â²-deoxyinosine, after oral administration in rats - Public Library of Science - Figshare [plos.figshare.com]

- 2. Pharmacokinetic properties of a novel inosine analog, 4'-cyano-2'-deoxyinosine, after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic properties of a novel inosine analog, 4′-cyano-2′-deoxyinosine, after oral administration in rats | PLOS One [journals.plos.org]

- 4. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Inosine-13C3 for Researchers and Drug Development Professionals

Introduction: Inosine-13C3 is a stable isotope-labeled version of the endogenous purine nucleoside, inosine. The incorporation of three carbon-13 atoms into the inosine molecule makes it an invaluable tool for researchers in various fields, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and relevant experimental methodologies.

Commercial Suppliers of High-Purity this compound

Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes the key specifications from prominent vendors. Please note that while some suppliers provide detailed specifications online, others may require a request for a Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |

| Santa Cruz Biotechnology | sc-220031 | C₇¹³C₃H₁₂N₄O₅ | 271.21 | Typically ≥98% (CoA required)[1][2] | CoA required for lot-specific data[1][2] |

| MedChemExpress | HY-115585S | C₇¹³C₃H₁₂N₄O₅ | 271.21 | ≥98% | ≥98% |

| Axios Research | AR-I01560 | ¹³C₃C₇H₁₂N₄O₅ | 271.21 | ≥98.0%[3] | ≥98.0% (by mass spectroscopy) |

| Simson Pharma Limited | A720014 | C₇¹³C₃H₁₂N₄O₅ | 271.20 | CoA available upon request | CoA available upon request |

Applications and Experimental Protocols

High-purity this compound is primarily utilized in tracer studies to elucidate metabolic pathways and quantify metabolite flux. It also serves as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its chemical identity with endogenous inosine, but distinct mass.

Metabolic Flux Analysis (MFA) using this compound

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers like this compound is central to this methodology.

Objective: To trace the incorporation of the purine ring from this compound into the cellular nucleotide pool via the purine salvage pathway.

Generalized Protocol:

-

Cell Culture and Labeling:

-

Culture cells of interest to mid-log phase in a standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the cell type and the specific pathway being investigated.

-

Continue the incubation under controlled conditions to allow for the uptake and metabolism of the labeled inosine.

-

-

Metabolite Extraction:

-

After the labeling period, rapidly quench the metabolic activity of the cells, typically by using cold methanol or a similar solvent.

-

Lyse the cells and extract the intracellular metabolites using a suitable extraction protocol, such as a biphasic extraction with methanol, chloroform, and water.

-

-

Sample Analysis by LC-MS/MS:

-

Separate the extracted metabolites using liquid chromatography, typically with a column designed for polar molecule separation.

-

Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the isotopologues of downstream metabolites of inosine, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP).

-

The mass spectrometer will differentiate between the unlabeled (12C) and labeled (13C) versions of these molecules based on their mass-to-charge ratio.

-

-

Data Analysis and Flux Calculation:

-

Process the raw mass spectrometry data to determine the mass isotopomer distribution (MID) for each metabolite of interest.

-

Use specialized software to fit the experimental MID data to a metabolic network model. This allows for the calculation of the relative or absolute fluxes through the purine salvage pathway and other connected metabolic routes.

-

This compound as an Internal Standard for Quantification

Objective: To accurately quantify the concentration of endogenous inosine in a biological sample.

Methodology:

-

A known amount of this compound is spiked into the biological sample (e.g., plasma, cell lysate) at the beginning of the sample preparation process.

-

The sample is then processed (e.g., protein precipitation, extraction) and analyzed by LC-MS/MS.

-

The endogenous (unlabeled) inosine and the this compound internal standard are separated chromatographically and detected by the mass spectrometer.

-

A calibration curve is generated using known concentrations of unlabeled inosine.

-

The concentration of endogenous inosine in the sample is determined by comparing the peak area ratio of the unlabeled inosine to the this compound internal standard against the calibration curve. This method corrects for variations in sample extraction efficiency and instrument response.

Signaling Pathways Involving Inosine

Inosine is not only a metabolite but also a signaling molecule that can interact with adenosine receptors. The following diagrams illustrate the metabolic context of inosine and its role in a key signaling pathway.

Caption: Purine metabolism showing de novo synthesis and the salvage pathway for this compound.

Caption: Inosine activation of the Adenosine A2A receptor and downstream signaling cascades.

Conclusion

High-purity this compound is an essential tool for modern biological and pharmaceutical research. Its utility in metabolic flux analysis and as an internal standard for quantitative studies provides researchers with the ability to probe the intricate workings of cellular metabolism with high precision. The commercial availability of this compound from multiple suppliers ensures its accessibility to the scientific community, fostering further discoveries in drug development and our understanding of complex biological systems.

References

Inosine-13C3: A Technical Guide to Safe Handling and Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Inosine-13C3. As a stable isotope-labeled compound, its primary chemical and toxicological properties are considered analogous to its unlabeled counterpart, Inosine. The following information is based on available data for Inosine and established best practices for laboratory chemical safety.

Hazard Identification and Classification

This compound, like Inosine, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it should be handled with the standard care afforded to all chemical reagents in a laboratory setting. The material should be considered potentially hazardous until comprehensive toxicological data becomes available.[3]

Primary Routes of Exposure:

-

Ingestion

-

Inhalation (of dust)

-

Skin contact

-

Eye contact

Toxicological Data (for non-labeled Inosine)

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Rat | ECHA[1] |

The high LD50 value suggests a low level of acute toxicity. However, data on other toxicological endpoints such as skin/eye irritation, carcinogenicity, and reproductive toxicity are largely unavailable. Therefore, minimizing exposure is a prudent measure.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE when handling this compound, particularly in its solid, powdered form.

| Protection Type | Recommended Equipment | Standard |

| Eye Protection | Safety glasses with side shields or goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 |

| Skin and Body | Laboratory coat | N/A |

| Respiratory | Particulate filter respirator (if dust is generated) | EN 143 or NIOSH approved |

Hygiene and Handling Practices

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Avoid Inhalation: Do not breathe dust. Handle in a well-ventilated area or in a chemical fume hood if there is a risk of aerosol or dust formation.

-

General Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing promptly.

-

Food and Drink: Do not store or consume food and beverages in areas where chemicals are handled.

-

Pipetting: Do not use mouth suction for pipetting.

Storage Conditions

-

Container: Keep the container tightly closed.

-

Environment: Store in a dry, cool, and well-ventilated place. Some suppliers recommend long-term storage at -20°C.

-

Incompatibilities: Store away from strong oxidizing agents.

Experimental Workflows and Safety Procedures

The following diagrams illustrate standardized workflows for handling chemical compounds like this compound and selecting the appropriate PPE.

Emergency and First Aid Procedures

In the event of an exposure or spill, follow these guidelines.

First Aid Measures

| Exposure Route | First Aid Action |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center if you feel unwell. |

Spill Response

-

Containment: For spills of solid material, prevent the formation of dust.

-

Clean-up: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.

-

Ventilation: Ensure the area is well-ventilated.

-

PPE: Wear appropriate personal protective equipment during clean-up.

Disposal Considerations

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

While this compound is not classified as a hazardous material, prudent laboratory practices are essential for safe handling. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always refer to your institution's specific safety protocols and consult with your EHS department for any questions or concerns.

References

Methodological & Application

Application Notes and Protocols for Inosine-13C3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a naturally occurring purine nucleoside, plays a critical role in cellular metabolism, particularly through the purine salvage pathway. This pathway recycles purine bases into nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling processes.[1][2] Inosine can also serve as an alternative carbon source to fuel central metabolic pathways like the pentose phosphate pathway (PPP) and glycolysis, especially under nutrient-limiting conditions.[3][4][5]

Inosine-13C3 is a stable isotope-labeled version of inosine, where three carbon atoms in the ribose moiety are replaced with the heavy isotope ¹³C. This labeling allows for the precise tracing of inosine's metabolic fate within cells using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of the purine salvage pathway and other interconnected metabolic routes. These insights are invaluable for understanding cellular physiology in various contexts, including cancer metabolism, immunology, and neurobiology.

These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to trace the purine salvage pathway and central carbon metabolism.

Metabolic Pathway of Inosine

Inosine enters the cell and is metabolized by Purine Nucleoside Phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ¹³C-labeled ribose-1-phosphate can then enter the pentose phosphate pathway, and its carbon backbone can be further metabolized through glycolysis and the Krebs cycle. The hypoxanthine can be salvaged back into inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). IMP is a central precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Figure 1. Metabolic fate of Inosine-¹³C₃.

Experimental Protocols

This section provides a detailed methodology for a typical stable isotope tracing experiment using this compound in adherent cell culture.

Materials

-

This compound (sterile, cell culture grade)

-

Cell line of interest (e.g., HeLa, HEK293, or a specific cancer cell line)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-